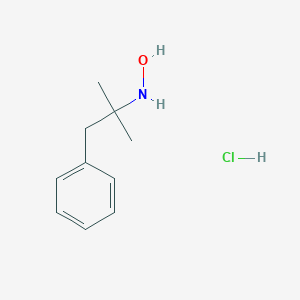

N-Hydroxy Phentermine Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Hydroxy Phentermine Hydrochloride, also known as N-Hydroxy-α,α-dimethylbenzeneethanamine Hydrochloride or 2-Hydroxylamino-2-methyl-1-phenylpropane Hydrochloride, is a biochemical compound with the molecular formula C10H15NO•HCl and a molecular weight of 201.69 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

Méthodes De Préparation

The synthesis of N-Hydroxy Phentermine Hydrochloride involves several steps. One method starts with dimethylbenzyl carbinol as the raw material. This is added to a mixed solution of acetic acid and an organic solvent, followed by the dropwise addition of sulfuric acid as a catalyst. The mixture is stirred for reaction, then water is added until it becomes turbid. An alkali solution is used to adjust the pH to 6-8, followed by vacuum filtration to obtain N-(1,1-dimethyl-phenethyl) acetamide. The acetamide is then dissolved in an organic solvent, and an inorganic strong base solid is used as an acid-binding agent. The mixture is heated and refluxed, cooled to room temperature, and water is added. The product is extracted, dried with an anhydrous desiccant overnight, and the solid is removed. The filtrate is distilled under reduced pressure to obtain phentermine free alkali, which is then dissolved in an organic solvent. Hydrochloric acid or dry hydrogen chloride gas is introduced in an ice bath, stirred, and suction filtered to obtain this compound .

Analyse Des Réactions Chimiques

N-Hydroxy Phentermine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, acetic acid, and inorganic strong bases. The major products formed from these reactions include N-(1,1-dimethyl-phenethyl) acetamide and phentermine free alkali .

Applications De Recherche Scientifique

N-Hydroxy Phentermine Hydrochloride is primarily used in proteomics research. It serves as a biochemical tool for studying protein interactions and functions. Its applications extend to chemistry, biology, medicine, and industry, where it is used to investigate molecular mechanisms and pathways .

Mécanisme D'action

The mechanism of action of N-Hydroxy Phentermine Hydrochloride involves its interaction with molecular targets and pathways. It undergoes minimal p-hydroxylation, N-oxidation, and N-hydroxylation followed by conjugation. These metabolic processes represent about 6% of the administered dose, with approximately 5% being N-oxidized and N-hydroxylated metabolites .

Comparaison Avec Des Composés Similaires

N-Hydroxy Phentermine Hydrochloride is similar to other compounds in the phentermine family, such as phentermine, ephedrine, and pseudoephedrine. These compounds are sympathomimetic amines that mimic the actions of endogenous neurotransmitters stimulating the sympathetic nervous system. Phentermine is used as an appetite suppressant, while ephedrine is used as a vasopressor during resuscitation . This compound is unique in its specific applications in proteomics research and its distinct metabolic pathways .

Activité Biologique

N-Hydroxy Phentermine Hydrochloride is a derivative of phentermine, a sympathomimetic amine primarily used as an appetite suppressant in the treatment of obesity. This compound's biological activity is significant due to its pharmacological properties, metabolic pathways, and implications for therapeutic use.

Chemical and Pharmacological Profile

Chemical Structure and Properties:

- IUPAC Name: N-Hydroxy-1-phenylpropan-2-amine hydrochloride

- Molecular Formula: C10H15ClN2O

- CAS Number: 51835-51-9

This compound is characterized by the presence of a hydroxyl group on the nitrogen atom of the phentermine structure, which may influence its pharmacokinetics and pharmacodynamics compared to its parent compound, phentermine.

This compound exhibits biological activities that are closely related to those of phentermine but may differ in potency and duration of action. Both compounds act as indirect sympathomimetics , primarily through the release of norepinephrine in the central nervous system (CNS). The increased norepinephrine levels stimulate beta-adrenergic receptors, leading to appetite suppression and enhanced energy expenditure.

Key Mechanisms:

- Appetite Suppression: Similar to phentermine, this compound likely inhibits neuropeptide Y (NPY), a key player in hunger signaling.

- Dopaminergic Activity: The compound may also exhibit dopaminergic effects, influencing mood and motivation, which can be beneficial in obesity treatment.

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to demonstrate similarities with phentermine, including absorption, distribution, metabolism, and excretion.

| Parameter | Value |

|---|---|

| Absorption | Rapid after oral administration |

| Bioavailability | Not significantly affected by food |

| Volume of Distribution | Approximately 5 L/kg |

| Plasma Protein Binding | Approximately 17.5% |

| Half-Life | Approximately 20 hours |

| Excretion | Mainly via urine (70-80% unchanged) |

Metabolism

This compound undergoes metabolic processes similar to phentermine. It is primarily metabolized through:

- N-Oxidation

- N-Hydroxylation

These metabolic pathways contribute to the recycling of the parent drug, potentially extending its duration of action compared to phentermine alone .

Case Studies and Clinical Findings

Recent studies have explored the efficacy and safety of phentermine derivatives in various populations. A notable study assessed long-term phentermine monotherapy in pediatric patients:

- Study Overview:

- Duration: 0.5 to 24 months

- Participants: 30 children and adolescents

- Findings:

- Average weight reduction was approximately 10 kg.

- 80% of participants showed a decrease in %BMIp95 from 4% to 54%.

This indicates that compounds like this compound could have significant therapeutic potential in weight management .

Research Findings

A combination therapy involving phentermine derivatives has been investigated for enhanced efficacy:

- A study combining phentermine with 5-hydroxytryptophan (5-HTP) demonstrated improved weight loss outcomes compared to monotherapy.

- Electrophysiological studies indicated that this combination modulates neuronal activity in appetite-regulating brain regions, enhancing the appetite-suppressing effects without increasing psychomotor side effects .

Propriétés

IUPAC Name |

N-(2-methyl-1-phenylpropan-2-yl)hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-10(2,11-12)8-9-6-4-3-5-7-9;/h3-7,11-12H,8H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYKGISVDSKDHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)NO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499140 |

Source

|

| Record name | N-Hydroxy-2-methyl-1-phenylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51835-51-9 |

Source

|

| Record name | N-Hydroxy-2-methyl-1-phenylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.